molecular formula C18H22N2O5 B2610005 tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate CAS No. 876147-52-3

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

Cat. No.: B2610005
CAS No.: 876147-52-3
M. Wt: 346.383
InChI Key: YGEBKFZXBQXUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a complex organic compound with the molecular formula C18H22N2O5 This compound features a morpholine ring substituted with a tert-butyl ester and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with 2-(bromomethyl)-1,3-dioxoisoindoline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group in the isoindoline moiety can be substituted by various nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl groups in the isoindoline moiety can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, typically under mild to moderate temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major products are the corresponding alcohols.

Scientific Research Applications

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The isoindoline-1,3-dione moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperidine-4-carboxylate
  • tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)pyrrolidine-4-carboxylate

Uniqueness

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is unique due to the presence of both the morpholine ring and the isoindoline-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBKFZXBQXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (506 mg, 1.87 mmol) and phthalimide (275 mg, 1.87 mmol) were added to 4-(tert-butoxycarbonyl)morpholin-2-yl methanol (340 mg, 1.56 mmol) in tetrahydrofuran (3 mL). The mixture was stirred at room temperature for 5 min, followed by addition of a 40% diethyl azodicarboxylate/toluene solution (1.06 mL, 2.34 mmol) and stirring at room temperature for 4 hours. Subsequently, ethyl acetate was added and the mixture washed sequentially with tap water and brine. The mixture was then dried over magnesium sulfate and the solvent was evaporated. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->3:1) gave 524 mg (97%) of the desired compound as a colorless powder.
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.